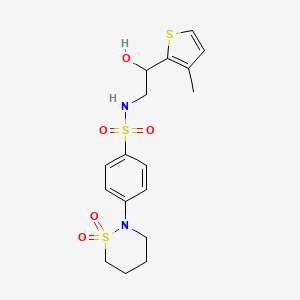

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 1,2-thiazinan-1,1-dioxide ring and a hydroxyethyl group bearing a 3-methylthiophene moiety. The thiazinan-1,1-dioxide group imparts rigidity and polarity, while the thiophene substituent may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S3/c1-13-8-10-25-17(13)16(20)12-18-27(23,24)15-6-4-14(5-7-15)19-9-2-3-11-26(19,21)22/h4-8,10,16,18,20H,2-3,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRSOFAAKXEPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide , with CAS number 1421532-84-4 , is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : CHNOS

- Molecular Weight : 430.6 g/mol

- Structure : The compound features a thiazine ring and a benzenesulfonamide moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazine and sulfonamide functionalities often exhibit significant antimicrobial properties. A study on similar thiazine derivatives demonstrated in vitro antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds were reported to be as low as 50 µg/mL, indicating potent activity against these pathogens .

Antitumor Activity

In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting potential use in cancer therapy .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exerting antibacterial effects.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiazine derivatives may possess antioxidant properties by scavenging ROS, which could contribute to their protective effects in cellular systems .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of thiazine-based sulfonamides revealed that compound variants showed varying degrees of antibacterial activity. The most effective compounds were those with electron-withdrawing groups attached to the aromatic ring .

- Anticancer Potential : In a comparative analysis involving various sulfonamide derivatives, it was found that those with a thiazine core exhibited enhanced cytotoxicity against specific cancer cell lines compared to non-thiazine counterparts. The mechanism involved apoptosis induction via mitochondrial pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | MIC (µg/mL) | Anticancer Cell Lines | IC50 (µM) |

|---|---|---|---|---|

| Thiazine A | 1421532-84-4 | 50 | MDA-MB-231 | 15 |

| Thiazine B | 1396783-39-3 | 30 | SK-Hep-1 | 20 |

| Thiazine C | 1396860-01-7 | 25 | NUGC-3 | 10 |

Comparison with Similar Compounds

Core Heterocyclic Systems

- Thiazinan-1,1-dioxide vs. Thiazolidinone (5-membered ring): The six-membered thiazinan-1,1-dioxide ring in the target compound (vs. five-membered thiazolidinone in ) offers distinct conformational flexibility. Thiazolidinones are often associated with antidiabetic or anti-inflammatory activity, whereas thiazinan derivatives may exhibit improved metabolic stability due to reduced ring strain .

- Benzothiadiazine 1,1-dioxides: These compounds () share the sulfonamide and dioxido groups but incorporate a fused benzothiadiazine system.

Substituent Effects

- Hydroxyethyl-Thiophene vs. Azide or Bromophenoxy Groups: The hydroxyethyl-thiophene moiety in the target compound differs significantly from azide-functionalized analogs (e.g., –4) or bromophenoxy-substituted thiazinanes (). Thiophenes enhance electron-rich aromatic interactions, whereas azides are typically used as click chemistry handles for bioconjugation.

- Methoxybenzyl vs. Pyridinyl Substituents : The methoxybenzyl group in and pyridinyl in influence solubility and target binding. Methoxy groups improve lipophilicity, while pyridinyl moieties can participate in hydrogen bonding, suggesting divergent pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.